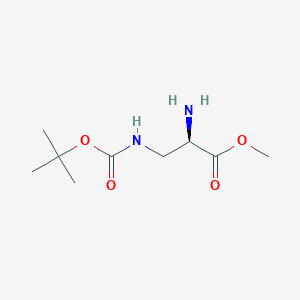

H-D-Dap(Boc)-Ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLHVTKGDPVANO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426957 | |

| Record name | H-D-Dap(Boc)-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363191-25-7 | |

| Record name | H-D-Dap(Boc)-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Chemistry

An In-Depth Technical Guide to H-D-Dap(Boc)-Ome: Properties, Reactivity, and Applications in Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical properties, strategic applications in peptide synthesis, and detailed experimental protocols, grounded in established scientific principles.

Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate, commonly abbreviated as this compound, is a synthetically modified derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap).[1] Its unique structure, featuring a free α-amino group, a side-chain β-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a C-terminal methyl ester (Ome), makes it an invaluable building block in peptide chemistry and medicinal drug discovery.[2] The strategic placement of these protecting groups allows for precise, sequential chemical modifications, a concept known as orthogonal protection, which is fundamental to the synthesis of complex molecules.[3][4]

This document provides an in-depth exploration of the physicochemical properties of this compound, its reactivity, and its application in sophisticated synthetic workflows, particularly in Solid-Phase Peptide Synthesis (SPPS).

Core Physicochemical Properties

The utility of this compound stems from its specific chemical architecture. The D-configuration at the alpha-carbon is critical for designing peptides with enhanced stability against enzymatic degradation.

Caption: Chemical Structure of this compound.

All quantitative and identifying data for this compound and its common hydrochloride salt form are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | |

| Synonym(s) | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester | [5] |

| CAS Number | 363191-25-7 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O₄ (Free Base) C₉H₁₉ClN₂O₄ (HCl Salt) | [6] |

| Molecular Weight | 218.25 g/mol (Free Base) 254.71 g/mol (HCl Salt) | [6] |

| Appearance | Colorless or white to yellow liquid or solid | [6] |

| Storage Temp. | Store in freezer, under -20°C, inert atmosphere | [6] |

| Predicted Boiling Point | 325.7 ± 32.0 °C | [6] |

| Predicted Density | 1.107 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 11.95 ± 0.46 | [6] |

The Principle of Orthogonal Protection

Orthogonal protection is a cornerstone of modern multi-step synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[3] this compound is a classic example of this principle. Its two protecting groups, Boc and Ome, have distinct chemical labilities:

-

Boc (tert-butyloxycarbonyl) Group: This group is labile to acid. It is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) or HCl.[4][7]

-

Ome (Methyl Ester) Group: This group is labile to base. It is removed via saponification (hydrolysis) using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[8]

This differential reactivity allows a chemist to unmask either the β-amino group or the C-terminal carboxylic acid independently, enabling site-specific modifications such as side-chain conjugation or C-terminal extension.

Caption: Orthogonal deprotection strategy for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain during SPPS. Its free α-amino group is poised for coupling, while the protected side-chain and C-terminus prevent unwanted side reactions.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Pillar of Trustworthiness: This protocol includes wash steps to remove excess reagents and byproducts, and a capping step to terminate unreacted chains, ensuring high purity of the final product.

-

Resin Preparation:

-

Swell the peptide-resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

-

Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 2 mL).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (4 equivalents to the resin substitution) and a coupling agent like HBTU (3.9 eq.) in DMF (1 mL).

-

Add a base, such as N,N-diisopropylethylamine (DIEA, 8 eq.), to the activation solution. The solution will typically change color.

-

Causality: HBTU activates the carboxylic acid of the incoming amino acid (in this case, the next amino acid after Dap), making it susceptible to nucleophilic attack by the free amine on the resin. DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amino acid and facilitate the reaction.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 2 mL) and then DCM (3 x 2 mL) to remove all soluble reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15 minutes.

-

Wash again with DMF and DCM. The resin is now ready for the deprotection of the N-terminal protecting group of the newly added residue to continue the sequence.

-

Caption: Workflow for incorporating this compound in SPPS.

Selective Deprotection Protocols

The true synthetic power of this compound is realized through the selective cleavage of its protecting groups.

Protocol 1: Selective Removal of the Boc Group (Acidolysis)

This procedure unmasks the β-amino group, making it available for modification (e.g., branching, cyclization, or conjugation) while the peptide remains on the solid support.

Pillar of Expertise: The use of a scavenger is critical. During acidolysis, the Boc group forms a reactive tert-butyl cation. This cation can alkylate sensitive amino acid side chains (like Trp or Met). A scavenger such as triisopropylsilane (TIS) traps this cation, preventing side reactions.[9]

-

Preparation: Wash the peptide-resin containing the this compound residue with DCM (5 x 2 mL).

-

Deprotection Cocktail: Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. Add a scavenger, such as 2.5% v/v TIS.[10]

-

Reaction: Treat the resin with the deprotection cocktail for 30 minutes at room temperature.

-

Washing: Drain the cocktail and wash the resin thoroughly with DCM (5 x 2 mL) to remove residual acid and the cleaved protecting group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DMF (3 x 2 mL), followed by washes with DMF and DCM. The free β-amino group is now ready for subsequent reactions.

Protocol 2: Selective Removal of the Methyl Ester (Saponification)

This procedure is typically performed after the peptide has been cleaved from the resin and purified. It converts the C-terminal methyl ester to a free carboxylic acid.

Pillar of Expertise: Saponification of amino acid esters requires careful control of conditions to avoid side reactions, most notably racemization at the α-carbon.[11] Using milder bases like lithium hydroxide (LiOH) at controlled temperatures (0°C to room temperature) and minimizing reaction time can mitigate this risk.[8]

-

Dissolution: Dissolve the purified peptide-Ome (1 equivalent) in a suitable solvent system, such as a mixture of THF and water (e.g., 3:1 ratio).

-

Reaction: Cool the solution to 0°C in an ice bath. Add an aqueous solution of LiOH (1.5-3 equivalents) dropwise.

-

Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Quenching and Acidification: Once the reaction is complete, carefully quench any excess base by adding a mild acid (e.g., 1N HCl or citric acid) until the pH is neutral or slightly acidic. This protonates the newly formed carboxylate.

-

Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.

Broader Applications in Drug Discovery

The incorporation of D-Dap into peptides is a powerful strategy in medicinal chemistry:

-

Enhanced Stability: The D-amino acid configuration confers resistance to proteolysis, increasing the in-vivo half-life of peptide therapeutics.

-

Structural Scaffolding: The bifunctional nature of Dap allows it to serve as a branching point for creating complex peptide dendrimers or as an anchor for conjugating polyethylene glycol (PEG), lipids, or cytotoxic payloads.[2]

-

Bioactive Precursor: 2,3-diaminopropionic acid is a known precursor in the biosynthesis of natural products, including antibiotics like capreomycin and viomycin, making its derivatives valuable for research in antimicrobial development.[12][13]

Conclusion

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic synthesis. Its well-defined structure and the orthogonal nature of its protecting groups provide researchers with precise control over molecular architecture. This control is essential for the rational design of novel peptide-based therapeutics, structurally complex natural products, and advanced biomaterials. Understanding the properties and protocols detailed in this guide enables scientists to fully leverage the synthetic potential of this versatile building block.

References

- Fiveable. (n.d.). Orthogonal Protection Definition.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- ChemPep Inc. (n.d.). This compound•HCl.

- CookeChem. (n.d.). This compound, 97%, 363191-25-7.

- Stobie, R. W., & Young, G. T. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 51(11), 1771-1775.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.

- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.

- ECHEMI. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0.

- Benchchem. (n.d.). L-2,3-Diaminopropionic acid | 4033-39-0.

- Sigma-Aldrich. (n.d.). H-Dap(Boc)-OMe hydrochloride AldrichCPR.

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.

- MedChemExpress. (n.d.). 2,3-Diaminopropionic acid | Endogenous Metabolite.

- ResearchGate. (2022).

- Giguere, J. R., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.

- Mason, A. J., et al. (2006). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. ChemBioChem, 7(9), 1445-1452.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Romanowska, A., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports, 14(1), 13456.

- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Organic Chemistry. (2022). Boc Deprotection Mechanism.

- Singh, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25680-25685.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to H-D-Dap(Boc)-Ome: Structure, Synthesis, and Applications in Advanced Peptide Chemistry

Abstract

This technical guide provides a comprehensive overview of (R)-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as H-D-Dap(Boc)-Ome. As a synthetically versatile building block, this non-proteinogenic amino acid derivative is of significant interest to researchers, scientists, and professionals in the field of drug development and peptide chemistry. The strategic placement of a Boc protecting group on the β-amino group and a methyl ester on the carboxyl terminus, with a free α-amino group, makes this compound an invaluable tool for the synthesis of complex peptides and peptidomimetics. This guide will delve into the structural intricacies, a detailed, field-proven synthetic protocol, characterization data, and the critical applications of this compound in modern medicinal chemistry.

Introduction: The Strategic Importance of this compound

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique scaffold for chemical modifications in peptide synthesis.[1] Its two amino groups, α and β, allow for the creation of branched peptides, cyclic structures, and the introduction of various functionalities.[2] The precise control over the reactivity of these two amino groups is paramount, and this is achieved through orthogonal protection strategies.[3]

This compound, the D-enantiomer of Nβ-Boc protected diaminopropionic acid methyl ester, is a prime example of a strategically designed building block. The tert-butyloxycarbonyl (Boc) group on the β-amino group is stable under a variety of reaction conditions but can be readily removed with acid.[4] The methyl ester protects the carboxylic acid, and the free α-amino group is available for peptide coupling reactions. This arrangement makes this compound a ready-to-use component for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound hydrochloride is depicted below. The hydrochloride salt form enhances the stability and handling of the compound.

Table 1: Physicochemical Properties of this compound•HCl

| Property | Value | Reference(s) |

| Synonym(s) | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride | [5][6] |

| CAS Number | 363191-25-7 | [5][6] |

| Molecular Formula | C₉H₁₈N₂O₄•HCl | [5][6] |

| Molecular Weight | 254.71 g/mol | [5][6] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol, and DMF | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved from a commercially available, orthogonally protected precursor, Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid (Fmoc-D-Dap(Boc)-OH). The synthetic strategy involves two key transformations: esterification of the carboxylic acid and selective deprotection of the Nα-Fmoc group.

Rationale for the Synthetic Strategy

The choice of Fmoc-D-Dap(Boc)-OH as the starting material is strategic due to the orthogonal nature of the Fmoc and Boc protecting groups.[7] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable to base but labile to acidic conditions (e.g., trifluoroacetic acid - TFA).[7] This allows for the selective removal of the Fmoc group to expose the α-amino group without affecting the Boc-protected β-amino group.

Experimental Workflow

The overall workflow for the synthesis of this compound is illustrated in the following diagram:

Caption: Synthetic workflow for this compound•HCl.

Detailed Synthesis Protocol

Step 1: Methyl Esterification of Fmoc-D-Dap(Boc)-OH

This protocol is adapted from general procedures for the esterification of Fmoc-protected amino acids.[3]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-D-Dap(Boc)-OH (1 equivalent) in anhydrous methanol (10 mL per gram of starting material).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight. The suspension should become a clear solution as the reaction progresses.

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. Co-evaporate the residue with methanol (3 x 10 mL) to remove any remaining traces of SOCl₂. The resulting crude Fmoc-D-Dap(Boc)-OMe can be used in the next step without further purification, assuming high conversion.

Step 2: Nα-Fmoc Deprotection

This procedure follows the standard protocol for Fmoc removal in solid-phase peptide synthesis, adapted for a solution-phase reaction.[8][9]

-

Dissolution: Dissolve the crude Fmoc-D-Dap(Boc)-OMe from the previous step in N,N-dimethylformamide (DMF) (10 mL per gram of starting Fmoc-D-Dap(Boc)-OH).

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF (equal volume to the DMF used for dissolution).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the UV-active Fmoc-containing starting material.

-

Work-up: After completion of the reaction, remove the DMF and piperidine under high vacuum. The resulting residue contains the free base of this compound.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous dioxane or diethyl ether.

-

Precipitation: Slowly add a solution of 4 M HCl in dioxane (1.1 equivalents) with vigorous stirring. A white precipitate of this compound•HCl should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Table 2: Expected Yields for the Synthesis of this compound•HCl

| Step | Product | Expected Yield |

| Esterification | Fmoc-D-Dap(Boc)-OMe | >95% (crude) |

| Fmoc Deprotection & Salt Formation | This compound•HCl | 85-95% (over two steps) |

Characterization and Quality Control

The identity and purity of the synthesized this compound•HCl should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), and the protons of the diaminopropionic acid backbone.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the tert-butyl group and the amino acid backbone.[10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Boc (CH₃)₃ | 1.44 (s, 9H) | 28.3 |

| Boc C(CH₃)₃ | - | 80.5 |

| Boc C=O | - | 156.0 |

| O-CH₃ | 3.75 (s, 3H) | 52.5 |

| C=O (ester) | - | 171.0 |

| α-CH | 4.0-4.2 (m, 1H) | 53.0-55.0 |

| β-CH₂ | 3.2-3.5 (m, 2H) | 40.0-42.0 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. In positive ion mode, the expected molecular ion peak for the free base (C₉H₁₈N₂O₄) would be [M+H]⁺ at m/z 219.13.

Applications in Drug Development and Peptide Science

The unique structure of this compound makes it a valuable building block in several areas of medicinal chemistry and peptide research.

Synthesis of Daptomycin Analogs

Daptomycin is a cyclic lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria.[11][12] The synthesis of daptomycin analogs is an active area of research aimed at overcoming antibiotic resistance.[13][14] this compound can be incorporated into the peptide backbone to create novel analogs with modified properties, potentially leading to enhanced antimicrobial activity or improved pharmacokinetic profiles.

Construction of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor binding affinity, and bioavailability compared to their linear counterparts.[15] The free α-amino group of this compound allows for its incorporation into a linear peptide chain, and the Boc-protected β-amino group can be deprotected at a later stage for on-resin cyclization with a carboxylic acid side chain of another amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge.[16]

Caption: Workflow for cyclic peptide synthesis using a Dap derivative.

Conclusion

This compound is a strategically designed and highly valuable building block for advanced peptide synthesis and drug discovery. Its orthogonal protecting group scheme allows for precise chemical manipulations, enabling the construction of complex and novel peptide architectures. The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this important compound. As the demand for sophisticated peptide-based therapeutics continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand, paving the way for new discoveries in medicinal chemistry.

References

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

- Temperini, A., Aiello, D., Mazzotti, F., Athanassopoulos, C. M., De Luca, P., & Siciliano, C. (2020). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 25(6), 1313. [Link]

- Molan, A. A., & van der Donk, W. A. (2020). Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains. Journal of the American Chemical Society, 142(31), 13533–13541. [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Parr, Z. P., & Miller, S. J. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. The Journal of organic chemistry, 86(17), 11843–11850. [Link]

- P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI. [Link]

- Ball, L., et al. (2021). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon. Organic & Biomolecular Chemistry, 19(4), 843-850. [Link]

- ResearchGate. (2015). Solid-Phase Total Synthesis of Daptomycin and Analogs. [Link]

- PubMed. (2015). Solid-phase total synthesis of daptomycin and analogs. [Link]

- Appella, D. H. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(12), 10339-10346. [Link]

- UWSpace. (2021). Synthesis and Analysis of Daptomycin Analogues. [Link]

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

- Lindahl, F., Hoang, H. N., Fairlie, D. P., & Cooper, M. A. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids. Chemical communications (Cambridge, England), 51(22), 4496–4499. [Link]

- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

- ResearchGate. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]

- ResearchGate. (2018). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

- PubMed. (2017).

- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

Sources

- 1. H-Dap(Boc)-OMe HCI, 114559-25-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 11. A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Solid-phase total synthesis of daptomycin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 15. From nature to creation: Going around in circles, the art of peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

H-D-Dap(Boc)-Ome CAS number and molecular weight

An In-Depth Technical Guide to H-D-Dap(Boc)-OMe: Properties, Synthesis, and Strategic Applications

Abstract

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for developing next-generation therapeutics with enhanced efficacy, stability, and novel functionalities. Among these critical building blocks is the D-stereoisomer of N-β-Boc-2,3-diaminopropionic acid methyl ester, or this compound. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the fundamental properties, strategic applications, and proven methodologies for utilizing this versatile compound. We will explore the causal science behind its use in overcoming the limitations of natural peptides, provide detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the necessary quality control measures to ensure synthetic integrity.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. It is specifically engineered for synthetic applications with three key features:

-

An unprotected α-amino group ready for peptide bond formation.

-

A tert-butyloxycarbonyl (Boc) protecting group on the β-amino side-chain, which is stable to the basic conditions of Fmoc-based SPPS but readily removable under acidic conditions.

-

A methyl ester protecting the C-terminus, which is typically cleaved during the final deprotection and cleavage from the resin.

The choice of the D-stereoisomer is critical for designing peptides with altered three-dimensional structures and increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Data | Source(s) |

| Chemical Name | Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate | |

| Common Synonyms | H-D-Dpr(Boc)-OMe, N-beta-Boc-D-2,3-diaminopropionic acid methyl ester | [2] |

| Stereochemistry | D-configuration (R) | |

| CAS Number | 363191-25-7 (for the free base and often cited for the HCl salt) | [2][3][4] |

| Molecular Formula | C₉H₁₈N₂O₄ (Free Base) C₉H₁₉ClN₂O₄ (Hydrochloride Salt) | [4] |

| Molecular Weight | 218.25 g/mol (Free Base) 254.71 g/mol (Hydrochloride Salt) | [4][5][6] |

The Strategic Rationale for Incorporating D-Dap Derivatives

Natural peptides, while exhibiting high specificity and potency, are often hindered as therapeutic agents by their poor metabolic stability and rapid clearance.[7] Proteolytic enzymes in the body readily cleave peptide bonds, leading to short in-vivo half-lives. The incorporation of unnatural amino acids like this compound is a scientifically validated strategy to mitigate these issues.

Causality Behind Experimental Choice:

-

Enzymatic Resistance: The introduction of a D-amino acid into an L-peptide backbone locally disrupts the conformation that native proteases recognize, thereby sterically hindering cleavage and significantly enhancing the peptide's metabolic stability.[7]

-

Structural Constraint: The β-amino side chain of the Dap residue serves as a versatile handle. It allows for site-specific modifications such as cyclization, branching, or the attachment of functional moieties (e.g., labels, imaging agents, or cytotoxic payloads) after selective deprotection of the Boc group.[8]

-

Conformational Control: The unique stereochemistry and structure of D-Dap can be used to induce specific secondary structures, such as beta-turns, which can be critical for mimicking the bioactive conformation of a parent peptide or protein.

Caption: Logical workflow for using this compound to improve peptide therapeutics.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized within the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal synthesis strategy. The free α-amino group allows it to be coupled like any other amino acid, while the acid-labile Boc group on the side chain remains intact during the repetitive base-catalyzed Fmoc deprotection steps.

Foundational SPPS Cycle

The core of SPPS is a cyclical process that elongates the peptide chain while it is anchored to a solid support (resin). Each cycle adds one amino acid.

Caption: The standard four-step cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol: Coupling this compound

This protocol describes a self-validating system for the efficient incorporation of this compound into a growing peptide chain on a solid support. The use of a completion test (Kaiser test) at the end ensures the reaction's success before proceeding.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (or its HCl salt)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Kit

Methodology:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

-

-

Activation of this compound:

-

Causality: The carboxylic acid of the incoming amino acid must be activated to a more reactive species to facilitate amide bond formation. HATU is a highly efficient activating agent that minimizes side reactions and racemization.[9]

-

In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add DIEA (6.0 eq.) to the solution. Note: If using the HCl salt of the amino acid, an additional equivalent of DIEA is required to neutralize the salt.

-

Allow the solution to pre-activate for 1-2 minutes. A slight color change may be observed.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Gentle bubbling with nitrogen or mechanical shaking ensures complete interaction between the activated amino acid and the resin-bound free amines.

-

-

Monitoring and Validation:

-

Trustworthiness: A negative Kaiser test is a reliable indicator that all primary amines on the resin have reacted, validating the completion of the coupling step.[8]

-

After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

If the test is positive (beads turn blue), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

If the test is negative (beads remain colorless or yellow), proceed to the next step.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts. The resin is now ready for the next SPPS cycle.

-

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Boc group on the D-Dap residue, must be removed.

-

Procedure: The peptide-resin is treated with a strong acid "cleavage cocktail." A common formulation is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8]

-

Causality: TFA is a strong acid that cleaves the acid-labile linkers anchoring the peptide to the resin and removes acid-labile protecting groups like Boc and tBu. Water and TIS act as "scavengers," trapping the highly reactive carbocations generated during the deprotection process, thereby preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[10] The crude peptide is then precipitated, purified (typically by RP-HPLC), and characterized (e.g., by Mass Spectrometry).

References

- ChemPep Inc. (n.d.). This compound•HCl. Retrieved from ChemPep. [https://www.chempep.com/products/H-D-Dap(Boc)-OMe-HCl-363191-25-7.html]

- Sigma-Aldrich. (n.d.). This compound | 363191-25-7. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fd965]

- Sigma-Aldrich. (n.d.). H-Dap(Boc)-OMe hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/cds006431]

- ECHEMI. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0. Retrieved from ECHEMI. [https://www.echemi.com/products/h-dap(boc)-ome-hcl-cas114559-25-0.html]

- CookeChem. (n.d.). This compound, 97%, 363191-25-7. Retrieved from CookeChem. [https://www.cookechem.com/product/cas-363191-25-7.html]

- ChemPep Inc. (n.d.). H-Dap(Boc)-OMe•HCl. Retrieved from ChemPep. [https://www.chempep.com/products/H-Dap(Boc)-OMe-HCl-114559-25-0.html]

- Bapeks. (2024). This compound.HCl. Retrieved from Bapeks. [https://www.bapeks.

- ChemicalBook. (n.d.). H-DAP(BOC)-OME HCL | 114559-25-0. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3402713.htm]

- BenchChem. (n.d.). Application Notes and Protocols for Enhanced Peptide Stability Using Boc-Dap-OH. Retrieved from BenchChem. [https://www.benchchem.com/application-notes/Boc-Dap-OH-peptide-stability]

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. Retrieved from BenchChem. [https://www.benchchem.

- BenchChem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. Retrieved from BenchChem. [https://www.benchchem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-s/]

- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis. Retrieved from CEM Corporation. [https://cem.com/media/content/CEM_SPPS_Brochure_082721.pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound.HCl [bapeks.com]

- 3. chempep.com [chempep.com]

- 4. This compound , 97% , 363191-25-7 - CookeChem [cookechem.com]

- 5. echemi.com [echemi.com]

- 6. H-DAP(BOC)-OME HCL | 114559-25-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cem.hu [cem.hu]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride, a pivotal building block for researchers, scientists, and drug development professionals. Commonly known as Boc-D-Dap-OH HCl, this non-proteinogenic amino acid derivative is instrumental in the synthesis of modified peptides with unique structural and functional attributes. This document delineates its physicochemical properties, provides a detailed synthesis pathway, outlines analytical characterization methods, and explores its applications in modern peptide chemistry and drug discovery, with a focus on the causal reasoning behind experimental choices.

Introduction: The Strategic Importance of Boc-D-Dap-OH HCl

(2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride is a derivative of the D-isomer of 2,3-diaminopropionic acid. Its structure is characterized by a free α-amino group (as the hydrochloride salt), a carboxylic acid, and a β-amino group protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a highly versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling.

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as the D-Dap backbone of the title compound, renders the peptide bonds more resistant to enzymatic cleavage, thereby extending the peptide's half-life.[1]

Furthermore, the presence of the Boc-protected β-amino group allows for post-synthesis modifications, such as the introduction of branched structures, cyclization, or the attachment of payloads like imaging agents or cytotoxic drugs.[1][2] The choice of the Boc protecting group is strategic; it is stable under a wide range of conditions but can be selectively removed under acidic conditions, offering a degree of orthogonality in more complex synthetic schemes.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-Dap-OH HCl is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₇ClN₂O₄ | [Calculated] |

| Molecular Weight | 240.68 g/mol | [Calculated] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 211-213 °C (with decomposition) (for the free base) | [5] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMF. | [General knowledge] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture. | [6] |

Stability and Storage:

(2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride is a stable compound under recommended storage conditions. As an amino acid hydrochloride, it is hygroscopic and should be stored in a desiccated environment to prevent clumping and potential degradation.[6] The primary degradation pathway is the acid- or heat-induced cleavage of the Boc protecting group.[7] For long-term storage, it is advisable to keep the compound at -20°C.[8] Solutions of the compound, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh.

Synthesis and Purification

While several synthetic routes to protected diaminopropionic acid derivatives exist, a common and efficient method for the preparation of the title compound involves the Hofmann rearrangement of N-Boc-D-asparagine, followed by hydrochloride salt formation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC-DAP(Z)-OH(65710-57-8) 1H NMR [m.chemicalbook.com]

- 5. pangoo.biz [pangoo.biz]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride in Advanced Peptide Synthesis and Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Building Block for Unlocking Novel Peptide Architectures

In the landscape of modern medicinal chemistry and drug discovery, the demand for peptides with enhanced therapeutic properties—such as increased stability, receptor selectivity, and cell permeability—has driven the exploration of non-canonical amino acids. Among these, derivatives of 2,3-diaminopropionic acid (Dap) have emerged as powerful tools for introducing conformational constraints and novel functionalities. This guide provides a comprehensive technical overview of a particularly valuable building block: Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride. As a senior application scientist, my aim is to not only present the fundamental applications of this reagent but to also delve into the causality behind its synthetic strategies and its strategic deployment in the rational design of next-generation peptide therapeutics.

Physicochemical Properties and Structural Rationale

Before delving into complex applications, a thorough understanding of the molecule's inherent characteristics is paramount. These properties dictate its handling, reactivity, and strategic utility in synthesis.

| Property | Value | Significance in Application |

| CAS Number | 114615-77-5 | Unique identifier for the D-isomer hydrochloride salt with the methyl ester. |

| Molecular Formula | C₉H₁₈N₂O₄ · HCl | Provides the elemental composition. |

| Molecular Weight | 254.71 g/mol | Essential for accurate reagent stoichiometry in synthesis protocols. |

| Appearance | White to off-white crystalline solid | A key quality control parameter. |

| Solubility | Soluble in water, methanol, and DMF | Dictates appropriate solvent systems for reactions and purification. |

| Storage | 2-8°C, desiccated | Crucial for maintaining long-term stability and preventing degradation. |

The strategic placement of the Boc protecting group on the β-amino group and the methyl ester on the C-terminus is a deliberate design choice that offers significant advantages in synthetic workflows. The Boc group is acid-labile, allowing for its selective removal under conditions that do not affect the more base-labile Fmoc group often used for α-amino protection in solid-phase peptide synthesis (SPPS). This orthogonality is the cornerstone of its utility, enabling site-specific modifications of the β-amino group. The methyl ester protects the C-terminus, preventing its participation in unwanted side reactions during coupling steps.

Synthesis of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride: A Strategic Approach

The efficient and stereochemically controlled synthesis of this building block is crucial for its widespread application. While multiple synthetic routes exist, a particularly elegant and cost-effective strategy employs a Curtius rearrangement of a suitably protected D-aspartic acid derivative.[1][2] This method is favored over the traditional Hofmann rearrangement due to its milder reaction conditions and reduced risk of side reactions.[1]

The following proposed synthetic scheme is based on established chemical principles and provides a reliable pathway to the target molecule.

Diagram: Synthetic Pathway via Curtius Rearrangement

Caption: Proposed synthesis of Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of D-Aspartic Acid

-

Suspend D-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) and cool the mixture in an ice bath.

-

Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) portion-wise and stir overnight at room temperature.

-

Acidify the reaction mixture and extract the Nα-Fmoc-D-aspartic acid.

-

Selectively protect the β-carboxylic acid as a benzyl ester using benzyl bromide in the presence of a suitable base.

Step 2: Curtius Rearrangement

-

Cleave the α-benzyl ester of the product from Step 1 via hydrogenolysis (H₂ gas with a Palladium on carbon catalyst) to yield the free α-carboxylic acid.

-

Dissolve the resulting acid in an anhydrous solvent like toluene.

-

Add diphenylphosphoryl azide (DPPA) and triethylamine (Et₃N) and heat the mixture to initiate the Curtius rearrangement, forming the isocyanate intermediate.[2]

-

Trap the isocyanate by adding tert-butanol (t-BuOH) to form the Boc-protected β-amino group.

Step 3: Deprotection and Esterification

-

Remove the Fmoc protecting group from the α-amino group using a solution of piperidine in DMF.

-

Esterify the free α-carboxylic acid by reacting with thionyl chloride in methanol. This reaction also forms the hydrochloride salt of the α-amino group.

Step 4: Final Product Formation

-

Purify the resulting Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride by recrystallization.

Core Applications in Peptide Science

The true value of this building block lies in its application in the synthesis of peptides with novel properties and functions.

Solid-Phase Peptide Synthesis (SPPS)

Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride is a valuable reagent for incorporation into peptides during SPPS. Its α-amino group can be coupled to a growing peptide chain on a solid support, while the Boc-protected β-amino group remains intact. This allows for subsequent selective deprotection and modification of the β-amino group on-resin.

Caption: Workflow for incorporating and modifying the Dap derivative in SPPS.

-

Resin Preparation: Swell the resin (e.g., Fmoc-Rink Amide resin) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain.

-

Activation of the Dap Derivative: In a separate vessel, dissolve Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride (1.5 eq.), a coupling reagent such as HBTU (1.5 eq.), and a base like DIPEA (3.0 eq.) in DMF. Allow to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.

-

Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (absence of free primary amines).

-

Selective β-Amino Deprotection (Optional, On-Resin): Treat the resin with a solution of 30-50% TFA in DCM to remove the Boc group from the β-amino group.

-

On-Resin Modification (Optional): The now free β-amino group can be acylated, alkylated, or used as a point for cyclization or branching.

Engineering Peptide Structure and Function

The incorporation of D-2,3-diaminopropionic acid offers several strategic advantages in peptide design:

-

Conformational Constraint: The additional amino group in the side chain can be used as an anchor point for cyclization, leading to conformationally constrained peptides with improved receptor affinity and selectivity.

-

Enhanced Proteolytic Stability: The presence of a D-amino acid can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life.[3]

-

Introduction of Novel Functionalities: The β-amino group serves as a handle for the attachment of various moieties, such as fatty acids for improved cell permeability, chelating agents for imaging applications, or other pharmacophores to create multifunctional molecules.

-

pH-Sensitivity: The pKa of the β-amino group can be modulated by the local microenvironment within the peptide. This property can be exploited to design peptides that undergo conformational changes in response to pH gradients, for example, in the endosomal pathway for targeted drug delivery.

Case Study: Potential Application in Peptide Antibiotics

Many naturally occurring peptide antibiotics, such as those belonging to the lantibiotic and glycopeptide classes, contain unusual amino acids. The incorporation of Nβ-Boc-D-2,3-diaminopropionic acid can be envisioned in the semi-synthesis or total synthesis of novel antibiotic analogues. For instance, the β-amino group could be used to introduce a cationic charge, which is often crucial for antimicrobial activity against bacterial membranes. Furthermore, this building block could be used to create mimics of the diaminopimelic acid residue found in the peptidoglycan of many bacteria, potentially leading to novel inhibitors of cell wall biosynthesis.

Conclusion and Future Perspectives

Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride is more than just another protected amino acid; it is a strategic tool for the medicinal chemist. Its orthogonal protection scheme, coupled with the unique properties it imparts to peptides, opens up a vast design space for creating novel therapeutics with improved pharmacological profiles. As our understanding of peptide structure-activity relationships continues to grow, the rational application of such versatile building blocks will be instrumental in the development of the next generation of peptide-based drugs.

References

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.

- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- J&K Scientific. (n.d.). Nb-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride.

- Electronic Journal of Biotechnology. (2018).

- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

- A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Wikipedia. (n.d.). Curtius rearrangement.

- National Center for Biotechnology Information. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.

- Royal Society of Chemistry. (2020). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. [Link]

- J&K Scientific. (n.d.). Nb-Boc-D-2,3-diaminopropionic acid.

- National Center for Biotechnology Information. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

Sources

- 1. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis Using Boc-Dap Derivatives

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex peptides with precisely engineered properties is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap), offers a powerful avenue to introduce novel functionalities, conformational constraints, and enhanced biological activity.[1][2] This guide provides a comprehensive technical overview of the orthogonal protection strategy in solid-phase peptide synthesis (SPPS) with a focus on the versatile Nα-Boc-protected Dap derivatives. We will delve into the chemical principles, practical methodologies, and strategic considerations that empower the synthesis of sophisticated peptide architectures.

The Principle of Orthogonal Protection in Peptide Synthesis

At its core, solid-phase peptide synthesis (SPPS) is a cyclical process of elongating a peptide chain that is anchored to an insoluble resin support.[3][4][5] This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The success of SPPS hinges on a robust protecting group strategy to prevent unwanted side reactions at the reactive Nα-amino group and any functional side chains of the amino acid monomers.[6]

An orthogonal protection strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups within the same molecule.[7][8][9] This chemical selectivity is paramount for the synthesis of complex peptides, enabling site-specific modifications such as branching, cyclization, and conjugation.[1][10]

In the context of Boc-based SPPS, the Nα-amino group is temporarily protected with the acid-labile tert-butyloxycarbonyl (Boc) group.[11][12] The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal.[4][11] This differential acid lability forms the basis of the Boc/Bzl strategy.[11]

Boc-Dap Derivatives: A Gateway to Peptide Diversification

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by the presence of a primary amine on its side chain.[13] This additional amino group provides a valuable handle for a variety of chemical modifications. However, its reactivity necessitates protection throughout the peptide synthesis to prevent undesired chain branching.[10] The use of Nα-Boc-Dap derivatives with an orthogonally protected β-amino group is a key strategy to unlock the synthetic potential of this versatile building block.[1][13]

Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)

The most commonly employed derivative, Boc-Dap(Fmoc)-OH, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the β-amino group.[6][10] This combination offers excellent orthogonality within the Boc-SPPS framework. The Nα-Boc group is removed with TFA in each cycle of peptide elongation, while the Nβ-Fmoc group remains stable under these acidic conditions.[10] The Fmoc group can then be selectively cleaved on-resin using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose the β-amino group for subsequent modification.[14][15][16]

Diagram 1: Orthogonal Deprotection of Boc-Dap(Fmoc)-OH

Caption: Orthogonal deprotection scheme for Boc-Dap(Fmoc)-OH in SPPS.

Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid (Boc-Dap(Alloc)-OH)

The allyloxycarbonyl (Alloc) group offers another layer of orthogonality. The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage.[1] It is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (PhSiH₃).[1][17][18] This strategy is particularly valuable for the synthesis of complex peptides where multiple, distinct sites of modification are required.

Nα-Boc-Nβ-Dde-L-2,3-diaminopropionic acid (Boc-Dap(Dde)-OH)

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group provides a metal-free alternative for orthogonal protection.[19] The Dde group is stable to both acidic (TFA) and mildly basic (piperidine) conditions. It is selectively removed by treatment with a dilute solution of hydrazine (typically 2%) in DMF.[17] This orthogonality is advantageous when the use of a palladium catalyst is undesirable, for instance, in the synthesis of peptides intended for therapeutic applications where metal contamination is a concern.[2]

Table 1: Comparison of Orthogonal Protecting Groups for the β-Amino Group of Boc-Dap-OH

| Protecting Group | Structure | Removal Conditions | Key Advantages | Potential Drawbacks |

| Fmoc | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Well-established chemistry; rapid and efficient removal.[14][15] | Base-lability can be a concern with certain sequences; potential for diketopiperazine formation.[20] |

| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄, PhSiH₃ in DCM/DMF | Orthogonal to both acid and base-labile groups; mild, neutral removal conditions.[1][18] | Requires a palladium catalyst which may need to be removed from the final product; cost of the catalyst.[2] |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Metal-free removal; orthogonal to both acid and base-labile groups. | Hydrazine is toxic; potential for Dde migration in some cases.[6] |

Experimental Protocols

The successful incorporation of Boc-Dap derivatives and their subsequent modification relies on meticulous experimental execution. The following protocols provide a framework for these key steps.

General Boc-SPPS Cycle for Peptide Elongation

This cyclical process is repeated for each amino acid addition, including the Boc-Dap derivative.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[10]

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes.[10]

-

Drain and wash with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to activate for 2-5 minutes.[13][18]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[10]

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[13]

Diagram 2: Boc-SPPS Workflow for Peptide Elongation

Caption: Cyclical workflow for Boc-SPPS.

Protocol for On-Resin Nβ-Fmoc Deprotection

-

After incorporation of Boc-Dap(Fmoc)-OH and elongation of the peptide to the desired length, wash the resin with DMF (5x).

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.[2][10]

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

-

The resin-bound peptide with a free β-amino group is now ready for side-chain modification.

Protocol for On-Resin Nβ-Alloc Deprotection

-

Wash the peptide-resin with DCM (3x).[17]

-

Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) and phenylsilane (20 equivalents) in DCM.[17]

-

Add the solution to the resin and agitate for 20 minutes. Repeat this step.[17]

-

Wash the resin thoroughly with DCM (3x) to remove the catalyst and byproducts.[17]

Protocol for On-Resin Nβ-Dde Deprotection

-

Wash the peptide-resin with DMF (3x).[17]

-

Add a 2% solution of hydrazine in DMF to the resin and agitate for 15 minutes. Repeat this step.[17]

-

Wash the resin thoroughly with DMF (3x).[17]

Applications and Strategic Considerations

The ability to selectively deprotect the β-amino group of a Dap residue on-resin opens up a vast landscape of synthetic possibilities.

-

Branched Peptides: The free β-amino group can serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched or "peptidomimetic" structures.[10]

-

Cyclic Peptides: Intramolecular cyclization between the β-amino group and the C-terminal carboxyl group, or another side-chain functional group, can be performed on-resin to generate constrained cyclic peptides with enhanced stability and receptor-binding affinity.

-

Conjugation: The β-amino group is a convenient site for the attachment of various moieties, including fluorescent labels, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

The choice of the orthogonal protecting group for the Dap side chain should be guided by the overall synthetic strategy.[2] For simple linear peptides where no side-chain modification is required, a more acid-labile protecting group on the side chain might be sufficient. However, for complex syntheses involving on-resin modifications, the robust orthogonality of Fmoc, Alloc, or Dde is indispensable.[2]

Troubleshooting and Final Cleavage

A common issue encountered during the synthesis of long or complex peptides is aggregation, which can hinder coupling and deprotection steps.[20] Should this occur, the use of chaotropic salts, high temperatures, or alternative solvents can help to disrupt secondary structures.[20]

Upon completion of the synthesis and any on-resin modifications, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed in a single step. For the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers such as anisole to prevent side reactions with sensitive residues like tryptophan and methionine.[11][13] The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Conclusion

The orthogonal protection strategy using Nα-Boc-Dap derivatives is a powerful and versatile tool in the arsenal of the modern peptide chemist. By carefully selecting the appropriate side-chain protecting group—be it the base-labile Fmoc, the palladium-labile Alloc, or the hydrazine-labile Dde—researchers can unlock a vast array of possibilities for creating novel and complex peptide architectures. A thorough understanding of the underlying chemical principles and meticulous execution of the synthetic protocols are paramount to achieving the desired synthetic outcomes and advancing the frontiers of peptide-based therapeutics and research.

References

- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.

- Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

- CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- University of Bristol School of Chemistry.

- Wikipedia. Protecting group.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. Fmoc Amino Acids for SPPS.

- National Institutes of Health. Introduction to Peptide Synthesis.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- Powder Systems.

- Springer Nature Experiments. Methods for Removing the Fmoc Group.

- Benchchem.

- Dilun Biotechnology. What Is Solid-Phase Peptide Synthesis (SPPS)? A Complete Guide for Res.

- UCI Department of Chemistry.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- AAPPTec.

- Benchchem.

- Organic Chemistry Portal. Protective Groups.

- National Library of Medicine. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.

- Myers Research Group, Harvard University Department of Chemistry and Chemical Biology. Protecting Groups.

- ResearchGate. (PDF) Methods for Removing the Fmoc Group.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- Benchchem.

- National Institutes of Health.

- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Benchchem. A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)

- RayzeBio, Inc. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- Benchchem.

- MySkinRecipes. Boc-Dap(Dde)-OH.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- The Royal Society of Chemistry.

- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.

- ChemRar. Fmoc-D-Dap(Alloc)-OH: A Key Building Block in Peptide Synthesis and Chemical Research.

- BOC Sciences.

- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Sigma-Aldrich. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- CSH Protocols. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 6. peptide.com [peptide.com]

- 7. fiveable.me [fiveable.me]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.uci.edu [chem.uci.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Boc-Dap(Dde)-OH [myskinrecipes.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to H-D-Dap(Boc)-Ome and its Analogs as Building Blocks for Modified Peptides

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of therapeutics and research tools with enhanced stability, novel functionalities, and tailored biological activities. Among these, derivatives of D-2,3-diaminopropionic acid (D-Dap) offer a unique and powerful tool for peptide modification. This guide provides an in-depth technical exploration of H-D-Dap(Boc)-Ome and its more synthetically versatile counterpart, Fmoc-D-Dap(Boc)-OH. We will dissect the strategic rationale for their use, provide detailed, field-tested protocols for their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and describe methodologies for the post-synthetic modification of the uniquely addressable side chain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for advanced peptide design.

Introduction: The Strategic Value of the D-Diaminopropionic Acid Scaffold

Native peptides, composed exclusively of L-amino acids, often face significant limitations as therapeutic agents, primarily due to their rapid degradation by endogenous proteases. The introduction of D-amino acids is a well-established strategy to confer proteolytic resistance, thereby increasing the peptide's in vivo half-life.[1] Beyond stability, the D-configuration can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and modulating bioactivity.[1]

The D-2,3-diaminopropionic acid (D-Dap) residue offers a dual advantage. First, it provides the inherent benefits of a D-amino acid. Second, its side chain contains a primary amino group, which serves as a versatile chemical handle.[2] This handle, when appropriately protected during synthesis, can be selectively unmasked at a later stage for a wide array of modifications, including:

-

Conjugation: Attachment of payloads such as small molecule drugs, imaging agents (fluorescent dyes), or chelating agents.

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.[2][3]

-

Cyclization and Branching: Formation of cyclic or branched peptide structures.[2][3]

-

Modulating Physicochemical Properties: Introducing functionalities that alter charge, polarity, or pH sensitivity.

A fascinating application arises from the unique behavior of the Dap side-chain amine within a peptide backbone. Its pKa can be significantly lowered to around 6.3, making its protonation state sensitive to the pH changes that occur during endosomal acidification (pH 7.4 down to ~5.5).[4][5] This property has been exploited to create highly effective, pH-sensitive vectors for gene delivery, where the peptide's conformational change in the endosome facilitates cargo release.[4][6]

Understanding the Building Blocks: this compound vs. Fmoc-D-Dap(Boc)-OH

A common point of confusion is the selection of the appropriate D-Dap derivative. The choice is dictated entirely by the intended synthetic strategy.

-

This compound (Methyl Ester): This building block possesses a free α-amino group and a C-terminal methyl ester. It is primarily suited for solution-phase peptide synthesis . It can also be used to introduce the D-Dap residue at the C-terminus of a peptide during SPPS, although this is less common. Its direct incorporation into the middle of a sequence during standard Fmoc-based SPPS is not feasible due to the unprotected α-amino group.

-

Fmoc-D-Dap(Boc)-OH (Carboxylic Acid): This is the workhorse derivative for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[7] The α-amino group is temporarily protected by the base-labile Fmoc group, and the side-chain (β-amino) group is protected by the acid-labile Boc group.[8] This orthogonal protection scheme is the key to its utility, allowing the peptide chain to be built using standard Fmoc chemistry, after which the Boc group on the D-Dap side chain can be selectively removed for further modification while the peptide remains on the solid support.[2]

| Property | This compound·HCl | Fmoc-D-Dap(Boc)-OH |

| Synonym | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester HCl | (2R)-2-(Fmoc-amino)-3-(Boc-amino)propanoic acid |

| Molecular Formula | C₉H₁₉ClN₂O₄ | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 254.71 g/mol | 426.46 g/mol |

| Primary Use | Solution-phase synthesis; C-terminal modification in SPPS | Internal incorporation in Fmoc-SPPS |

| α-Amino Protection | None (free amine) | Fmoc (Base-labile) |

| Side-Chain Protection | Boc (Acid-labile) | Boc (Acid-labile) |

| C-Terminus | Methyl Ester | Carboxylic Acid |

Synthetic Methodologies: Incorporation and Modification

The successful synthesis of a D-Dap-containing peptide hinges on a meticulously planned workflow. The following protocols are based on the standard and most versatile Fmoc/tBu strategy.

Workflow for Peptide Synthesis and On-Resin Side-Chain Modification

This diagram illustrates the complete workflow from initial peptide synthesis to the final, side-chain functionalized product.

Caption: Standard workflow for peptide cleavage and purification.

Protocol:

-

Cleavage: Treat the dry peptide-resin with a cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% TIS, 1% Ethanedithiol (EDT)) for 2-4 hours at room temperature. [9]Causality: TFA cleaves the peptide from the resin and removes acid-labile protecting groups. The other reagents act as "scavengers" to trap reactive carbocations released from the protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine. [10]2. Precipitation: Filter the resin and collect the TFA solution. Add this solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide. [9]3. Isolation: Pellet the peptide via centrifugation. Wash the pellet with cold ether 2-3 times to remove residual scavengers.

-

Purification: Dry the crude peptide and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm the mass of the final product using mass spectrometry.

Conclusion and Future Outlook